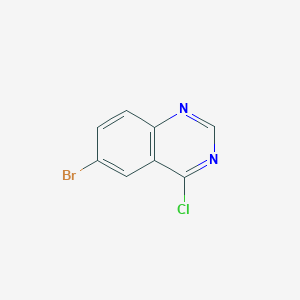

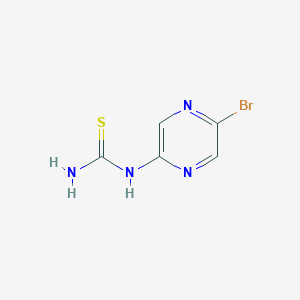

1-(5-Bromopyrazin-2-yl)thiourea

説明

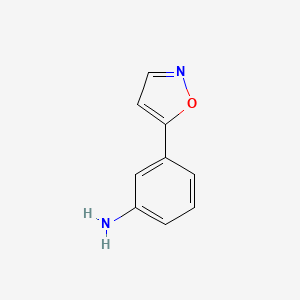

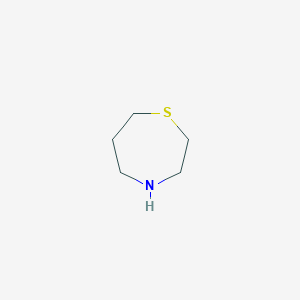

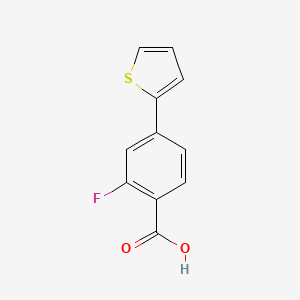

“1-(5-Bromopyrazin-2-yl)thiourea” is a chemical compound with the molecular formula C5H5BrN4S . It is a derivative of pyrazine and thiourea . Pyrazine derivatives, including urea derivatives like this compound, are known to have potent anticancer pharmacological and clinical activities .

Synthesis Analysis

The synthesis of “1-(5-Bromopyrazin-2-yl)thiourea” involves the substitution of the secondary amino proton using the dropwise addition of chlorosulfonyl isocyanate to a solution of BPA in THF at -10 °C under a nitrogen atmosphere . The crude BPA powder is purified before being used for the synthesis . Thiourea can be prepared using a nucleophilic substitution reaction, with urea and Lawesson’s reagent as the raw materials .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromopyrazin-2-yl)thiourea” is characterized by the presence of a pyrazine ring, a bromine atom, and a thiourea group . Thiourea derivatives are known to play a pivotal role due to numerous applications in the field of nanoparticles and as starting precursors in a large number of chemical reactions .

科学的研究の応用

Anticancer Drug Development

The compound has shown promise as an anticancer agent. A study reported its synthesis, characterization, and biological screening, highlighting its effectiveness against cancer cell lines such as Jurkat, HeLa, and MCF-7. The compound was particularly effective in inhibiting cell proliferation in the Jurkat cell line, with an IC50 value of 4.64 ± 0.08 µM. It also induced cell cycle arrest in the sub-G1 phase, suggesting its potential to halt the progression of cancer .

Antiangiogenic Therapy

“1-(5-Bromopyrazin-2-yl)thiourea” has demonstrated significant antiangiogenic properties. The in-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assays revealed that the compound inhibited blood vessel formation in tumor tissues. This supports its role as a potent anticancer agent, offering a complementary action to traditional therapies by targeting the vasculature of tumors .

Enzyme Inhibition

The compound has been computationally studied for its binding affinity to human matrix metalloproteinases (MMP-2 and MMP-9), which play a role in tumor progression and metastasis. Docking studies showed promising binding results, with docking energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating its potential as an inhibitor of these enzymes .

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations have been conducted to assess the stability and binding parameters of “1-(5-Bromopyrazin-2-yl)thiourea” with MMP-2 and MMP-9. The simulations suggested that the compound could effectively bind to the catalytic sites of these enzymes, maintaining relatively stable statuses and exhibiting good inhibitory binding abilities .

Synthesis and Purification Techniques

The synthesis process of “1-(5-Bromopyrazin-2-yl)thiourea” involves the substitution of the secondary amino proton using chlorosulfonyl isocyanate. The purification of the crude product yielded the pure compound with an excellent purity, showcasing the efficiency of the synthesis and purification methods employed .

Structural Optimization

Structural optimization techniques were utilized to design the compound, aiming to enhance its anticancer properties. The design process involved creating a new hybrid pyrazine-urea molecule, which was then successfully synthesized. This approach underscores the importance of structural optimization in drug design .

Biological Screening

The compound underwent extensive biological screening to evaluate its anticancer properties. The MTT assay was used to assess its cytotoxic ability across different cancer cell lines, providing a comprehensive understanding of its biological activity and potential therapeutic applications .

Computational Studies

Computational studies played a crucial role in the discovery process of “1-(5-Bromopyrazin-2-yl)thiourea”. These studies included docking and molecular dynamics simulations, which helped predict the compound’s behavior and interactions at the molecular level, guiding further in-vitro and in-vivo investigations .

作用機序

Target of Action

1-(5-Bromopyrazin-2-yl)thiourea primarily targets matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for processes such as tissue remodeling, angiogenesis, and metastasis in cancer .

Mode of Action

The compound interacts with the catalytic sites of MMP-2 and MMP-9, inhibiting their enzymatic activity. This inhibition is achieved through the binding of 1-(5-Bromopyrazin-2-yl)thiourea to the active sites of these MMPs, preventing them from cleaving their substrates. This results in the suppression of extracellular matrix degradation, thereby inhibiting tumor growth and metastasis .

Biochemical Pathways

By inhibiting MMP-2 and MMP-9, 1-(5-Bromopyrazin-2-yl)thiourea affects several biochemical pathways:

- Cell Migration and Invasion Pathways : The compound’s action on MMPs prevents the breakdown of the extracellular matrix, thereby inhibiting cancer cell migration and invasion .

Pharmacokinetics

The pharmacokinetic profile of 1-(5-Bromopyrazin-2-yl)thiourea includes its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : It is excreted mainly via the kidneys, with a significant portion eliminated unchanged in the urine .

Result of Action

At the molecular level, the inhibition of MMP-2 and MMP-9 by 1-(5-Bromopyrazin-2-yl)thiourea leads to reduced degradation of the extracellular matrix. This results in decreased tumor growth, angiogenesis, and metastasis. At the cellular level, the compound induces cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 1-(5-Bromopyrazin-2-yl)thiourea:

- Biomolecules : The presence of other proteins and enzymes can affect the binding efficiency of the compound to MMPs, potentially altering its inhibitory activity .

Overall, 1-(5-Bromopyrazin-2-yl)thiourea shows promise as an anticancer agent due to its targeted inhibition of MMPs, leading to reduced tumor growth and metastasis.

: Source

特性

IUPAC Name |

(5-bromopyrazin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4S/c6-3-1-9-4(2-8-3)10-5(7)11/h1-2H,(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWSDHQPFQGJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587571 | |

| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrazin-2-yl)thiourea | |

CAS RN |

912771-40-5 | |

| Record name | N-(5-Bromo-2-pyrazinyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)